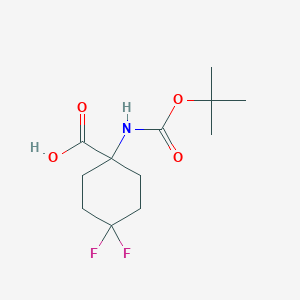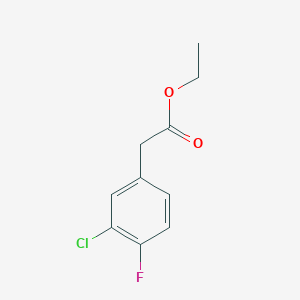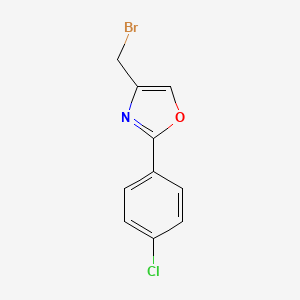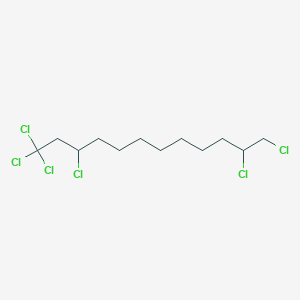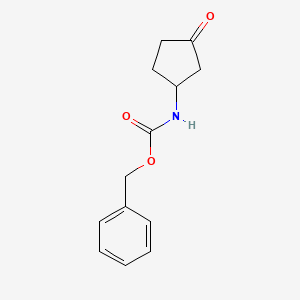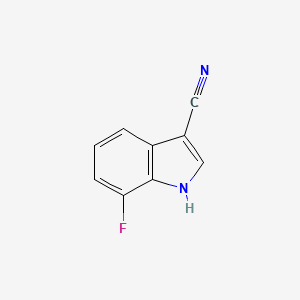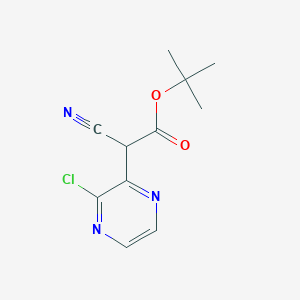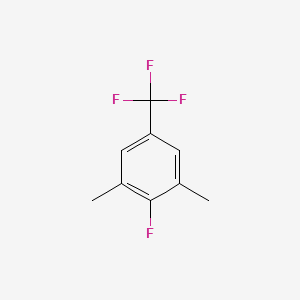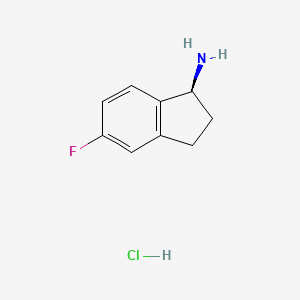![molecular formula C14H6F6N2 B1442230 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile CAS No. 1219454-29-1](/img/structure/B1442230.png)
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Overview
Description
“4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives often encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds . The two fluoromethyl groups have a strong electron-withdrawing effect, reducing the electron delocalization of the π orbital on the fully conjugated polymer backbone .Scientific Research Applications
Structural Characterization and Reaction Mechanisms
Crystal Structure Analysis : The crystal structure of related compounds has been determined by X-ray crystallography, offering insights into their molecular configurations and reaction mechanisms with unsaturated carbonyl compounds (Liu et al., 2013). This structural information is crucial for understanding the reactivity and potential applications of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile derivatives.
Reaction Mechanism Exploration : Studies have delved into the mechanistic aspects of reactions involving similar compounds, providing a foundational understanding of how such molecules interact with other chemical entities. This knowledge aids in the synthesis of new materials and the discovery of novel chemical reactions (George et al., 1998).
Material Science and Polymer Synthesis
High-Performance Polymers : The synthesis of new aromatic fluorinated poly(pyridine amide)s containing 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine units has been reported. These polymers exhibit remarkable solubility, thermal stability, and optical transparency, making them suitable for high-performance applications (Xie et al., 2022).
Polyimide Films : Novel soluble pyridine-containing polyimides based on derivatives of 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine have been developed. These materials demonstrate excellent mechanical properties, thermal stability, and low dielectric constants, indicating their potential in electronics and other advanced technological applications (Wang et al., 2007).
Fluorinated Copolymers : The creation of fluorinated copoly(pyridine ether imide)s from 4-[2,4-Bis(trifluoromethyl)phenyl]pyridine and other components has been achieved. These copolymers are noted for their solubility, thermal properties, and mechanical strength, further expanding the utility of the compound in creating advanced materials (Zhou et al., 2018).
Mechanism of Action
Target of Action
Similar compounds with trifluoromethylpyridine (tfmp) structures are known to have a wide range of applications in the agrochemical and pharmaceutical industries .
Mode of Action
It’s known that the biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have significant effects on various biochemical pathways, contributing to their efficacy in pest control and pharmaceutical applications .
Pharmacokinetics
The pharmacokinetics of similar tfmp derivatives are likely to be influenced by the unique physicochemical properties of the fluorine atom and the pyridine structure .
Result of Action
Tfmp derivatives are known to have significant effects at the molecular and cellular level, contributing to their efficacy in various applications .
Biochemical Analysis
Biochemical Properties
4-[2,4-Bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile plays a significant role in biochemical reactions, particularly due to the presence of the trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or modulation of enzyme activity, leading to altered metabolic pathways and potential therapeutic effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, thereby impacting cell survival and proliferation. Additionally, it can alter cellular metabolism by affecting key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including receptors and enzymes, leading to inhibition or activation of their functions. For instance, the compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including altered gene expression and metabolic changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into active or inactive metabolites. These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism. The compound’s metabolic pathways are crucial for understanding its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Additionally, binding to plasma proteins can affect its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy. For example, localization to the mitochondria can affect mitochondrial function and energy production .
properties
IUPAC Name |
4-[2,4-bis(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2/c15-13(16,17)9-1-2-11(12(6-9)14(18,19)20)8-3-4-22-10(5-8)7-21/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJGBJRFPOMSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





